molecular formula C24H26ClN3O3 B11299553 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11299553
M. Wt: 439.9 g/mol
InChI Key: XUXNSICCVJQJTC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a morpholine moiety, and an oxazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(piperazin-1-yl)ethyl]-3-methoxybenzamide
  • N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide stands out due to its morpholine moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26ClN3O3/c1-16-3-4-19(13-17(16)2)23-14-21(27-31-23)24(29)26-15-22(28-9-11-30-12-10-28)18-5-7-20(25)8-6-18/h3-8,13-14,22H,9-12,15H2,1-2H3,(H,26,29)

InChI Key

XUXNSICCVJQJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCOCC4)C

Origin of Product

United States

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